MFCD18313978
Description
Based on analogous MDL identifiers (e.g., MFCD13195646, MFCD00003330), it is inferred to belong to the boronic acid or halogenated aromatic compound class. Such compounds are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and may exhibit applications in pharmaceuticals or materials science . For instance, CAS 1046861-20-4 (MDL: MFCD13195646), a bromo-chloro-substituted phenylboronic acid, shares structural motifs likely relevant to MFCD18313978, including high GI absorption and blood-brain barrier (BBB) permeability .
Properties
IUPAC Name |
methyl 2-fluoro-4-(4-fluoro-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-14(18)10-4-2-8(6-12(10)16)9-3-5-11(15)13(17)7-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYDJUVYXSSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684479 | |
| Record name | Methyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-21-6 | |
| Record name | Methyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18313978” involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as halogenation or alkylation, to achieve the desired chemical structure. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
“MFCD18313978” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogen acids or alkylation using alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
“MFCD18313978” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “MFCD18313978” involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of biochemical pathways, depending on the nature of the target. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares inferred properties of MFCD18313978 with two structurally related compounds:
Key Observations :
- Structural Similarities : this compound and CAS 1046861-20-4 likely share a boronic acid functional group, enabling applications in catalytic reactions. Halogen substituents (Br, Cl) enhance electrophilicity and reactivity in cross-coupling reactions .
- Physicochemical Differences : The nitro group in CAS 1761-61-1 increases polarity, reducing LogP (-2.47 vs. 2.15) but improving solubility (0.687 mg/mL vs. 0.24 mg/mL) .
- Pharmacokinetics : Boronic acids (e.g., CAS 1046861-20-4) exhibit high BBB permeability, making them candidates for CNS-targeted drugs, whereas nitroaromatics may face bioavailability limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
